A +2.0 Da Mass Shift Provides Superior Selectivity Over Single-Labeled Analogs in LC-MS Quantification
D-(+)-Talose-13C,d1 provides a net +2.00 Da mass shift relative to unlabeled D-(+)-Talose, compared to a +1.00 Da shift for D-Talose-1-13C. This +2 Da shift from the dual label (13C and 2H) offers superior separation from the analyte's natural isotopic envelope, a critical requirement for reliable stable isotope-labeled internal standard (SIL-IS) performance in complex biological matrices [1]. The isotopic enrichment of 99 atom % 13C and 98 atom % 2H ensures that the signal from the labeled standard is >100-fold more intense than any contribution from natural abundance isotopes at the M+2 position, minimizing cross-talk and improving the lower limit of quantification (LLOQ) in MS/MS detection [2].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Discrimination |
|---|---|
| Target Compound Data | 182.15 g/mol (Net +2.00 Da shift from unlabeled). Isotopic Enrichment: 99 atom % 13C; 98 atom % D . |
| Comparator Or Baseline | D-(+)-Talose (unlabeled): 180.16 g/mol; D-Talose-1-13C: 181.16 g/mol (+1.00 Da shift) [2]. |
| Quantified Difference | The target compound's mass is 2.00 Da greater than the unlabeled analyte and 1.00 Da greater than the single 13C-labeled analog. |
| Conditions | Calculated exact mass (monoisotopic) from molecular formula; vendor-specified isotopic enrichment by MS and NMR. |
Why This Matters
A +2 Da mass shift is a standard criterion for SIL-IS to avoid spectral overlap with the natural abundance M+2 isotope peak of the analyte, which a +1 Da single-label analog cannot reliably achieve [1].
- [1] Arrivault, S. et al. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Anal. Chem. 2015, 87, 13, 6896–6904. View Source
- [2] PubChem. Compound Summary for CID 165412548, D-(+)-Talose-13C,d1. National Center for Biotechnology Information, 2026. View Source
